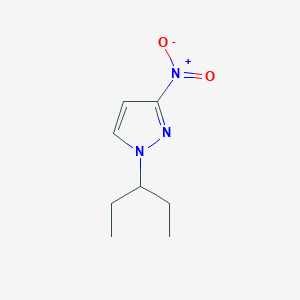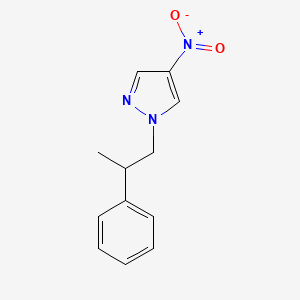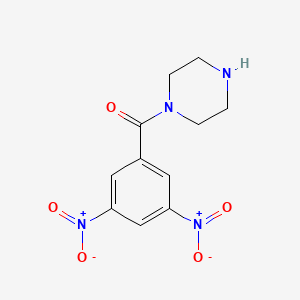![molecular formula C14H20N2 B6362605 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 776255-07-3](/img/structure/B6362605.png)
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine” is a compound that contains a piperazine moiety. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine moiety is often found in drugs or in bioactive molecules .
Synthesis Analysis
Piperazine derivatives can be synthesized by various methods. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C21H24N6 . The InChI representation of the molecule is InChI=1S/C21H24N6/c1-18-23-20(17-21(24-18)27-12-6-10-22-27)26-15-13-25(14-16-26)11-5-9-19-7-3-2-4-8-19/h2-10,12,17H,11,13-16H2,1H3/b8-5+ .
Aplicaciones Científicas De Investigación
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine has a variety of applications in the scientific research field. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an intermediate in the synthesis of pharmaceuticals. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of heterocyclic compounds.
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives, which this compound is a part of, often show a wide range of biological and pharmaceutical activity . They are often employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine, a core functional group in this compound, is known to be a gaba receptor agonist . This suggests that 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine might interact with its targets in a similar manner, leading to changes in cellular activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine in lab experiments include its low cost, its high solubility in organic solvents, and its ability to act as an agonist or an antagonist at the 5-HT2A receptor. The limitations of using this compound in lab experiments include its insolubility in water, its potential to interfere with other reactions, and its potential to produce toxic byproducts.
Direcciones Futuras
For research involving 2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals. Additionally, further research is needed to explore the potential of this compound as a catalyst in the synthesis of polymers and heterocyclic compounds. Finally, further research is needed to explore the potential of this compound as a drug for the treatment of mental health disorders such as depression and anxiety.
Métodos De Síntesis
2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be synthesized through a variety of methods, including the condensation of 3-phenylpropanal and 2-methylpiperazine in the presence of a base such as sodium hydroxide. This reaction produces the desired this compound product in high yield. Another method involves the reaction of 2-methylpiperazine with 3-phenylpropanoyl chloride in the presence of a base such as potassium carbonate. This method produces a higher yield of this compound than the condensation method.
Propiedades
IUPAC Name |
2-methyl-1-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-13-12-15-9-11-16(13)10-5-8-14-6-3-2-4-7-14/h2-8,13,15H,9-12H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQWQIOKDHGDGO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CNCCN1C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)
![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)


![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)
![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)




